molecular formula C14H12BrCl2NO2 B2932428 5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine CAS No. 945999-98-4

5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine

Cat. No.: B2932428
CAS No.: 945999-98-4
M. Wt: 377.06
InChI Key: KGWAJQSHCMSCKV-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine: is a synthetic organic compound with the molecular formula C14H12BrCl2NO2 and a molecular weight of 377.06 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, and a 2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy) substituent at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine typically involves the following steps:

    Etherification: The formation of an ether bond between the pyridine ring and the 2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy) group.

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be scalable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

  • 5-Bromo-2-(2-(2,6-dichlorophenoxy)ethoxy)pyridine
  • 5-Bromo-2-(2-(4-methylphenoxy)ethoxy)pyridine
  • 5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)benzene

Uniqueness:

Properties

IUPAC Name

5-bromo-2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2NO2/c1-9-6-11(16)14(12(17)7-9)20-5-4-19-13-3-2-10(15)8-18-13/h2-3,6-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWAJQSHCMSCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A sol. of 2-(2,6-dichloro-4-methyl-phenoxy)-ethanol (18.6 g, 84 mmol) in THF (360 mL) was cooled to 0° C. NaH (about 55% in oil, 6.60 g, about 153 mmol) was added in portions, and the mixture was stirred at rt for 30 min. A sol. of 2,5-dibrompyridine (18.0 g, 76.3 mmol) in THF (60 mL) was added dropwise, and the mixture was heated to reflux for 90 min. The mixture was allowed to cool to rt, and ice was added carefully. The solvents were partially removed under reduced pressure, and the residue was diluted with EtOAc. This mixture was washed with aq. sat. NH4Cl. The aq. layer was extracted back with EtOAc (2×). The combined org. extracts were washed with brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 3:97) yielded the title compound (22.7 g, 79%). LC-MS: tR=1.13 min; ES+: 378.08.
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
79%

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